
(2,3-Dimethylcyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylcyclopropyl)methanol is an organic compound with the molecular formula C6H12O It is a cyclopropane derivative where two methyl groups are attached to the second and third carbon atoms of the cyclopropane ring, and a hydroxymethyl group is attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylcyclopropyl)methanol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylcyclopropylcarbinol with suitable reagents under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as the cyclopropanation of alkenes followed by functional group transformations to introduce the hydroxymethyl group.
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Dimethylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
(2,3-Dimethylcyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,3-Dimethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The cyclopropane ring’s strain can also affect its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- (2,2-Dimethylcyclopropyl)methanol
- (2,3-Dimethylcyclopropyl)ethanol
- Cyclopropylmethanol
Comparison: (2,3-Dimethylcyclopropyl)methanol is unique due to the specific positioning of the methyl groups on the cyclopropane ring, which can influence its chemical reactivity and physical properties. Compared to (2,2-Dimethylcyclopropyl)methanol, the presence of methyl groups at different positions can lead to variations in steric hindrance and electronic effects, affecting its behavior in chemical reactions and interactions with biological targets.
Propriétés
Numéro CAS |
24382-75-0 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(2,3-dimethylcyclopropyl)methanol |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(4)3-7/h4-7H,3H2,1-2H3 |
Clé InChI |
DOWOIXHHMHQXEE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C1CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)

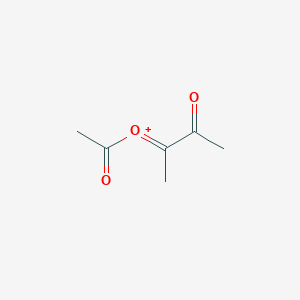


![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
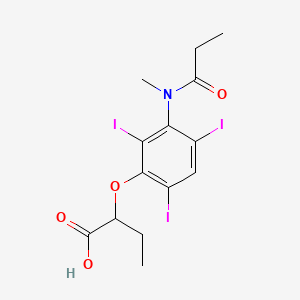
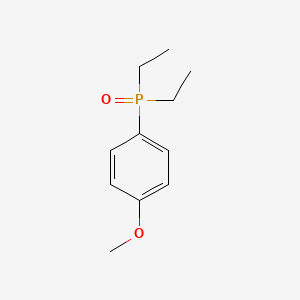
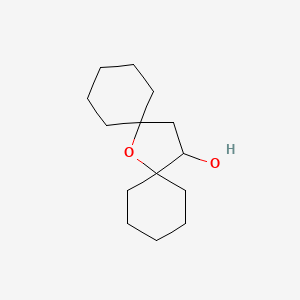
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)
![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
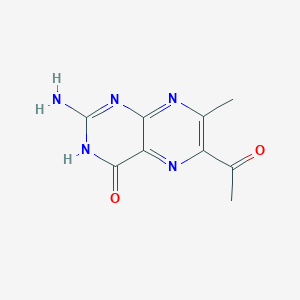
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
